
5-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindolone ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Substitution Reactions: Introduction of the pyridinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to achieve different hydrogenation states.
Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoindolone derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoindolone Derivatives: Compounds with similar isoindolone structures but different substituents.
Pyridinyl Compounds: Compounds containing pyridinyl groups with varying degrees of saturation and substitution.
Uniqueness
2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is unique due to its specific combination of the isoindolone and pyridinyl structures, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C14H16N2O/c1-9-2-5-13(15-7-9)10-3-4-12-11(6-10)8-16-14(12)17/h3-4,6,9H,2,5,7-8H2,1H3,(H,16,17) |
Clave InChI |
UFISKCJNGJSXRA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=NC1)C2=CC3=C(C=C2)C(=O)NC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


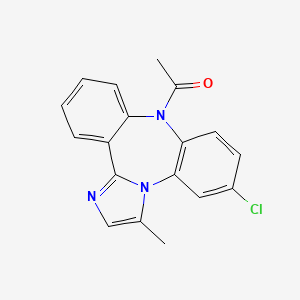
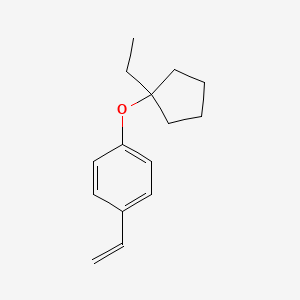
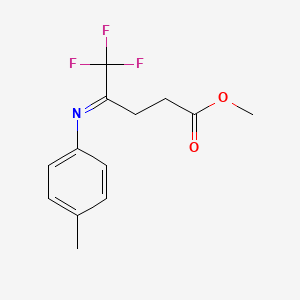

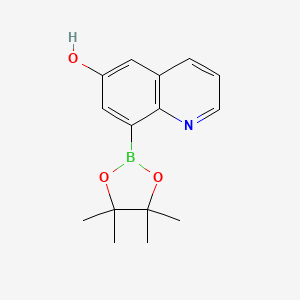
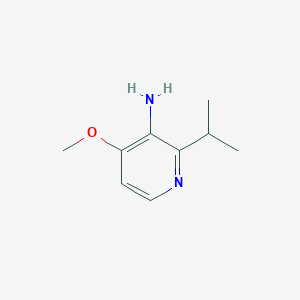

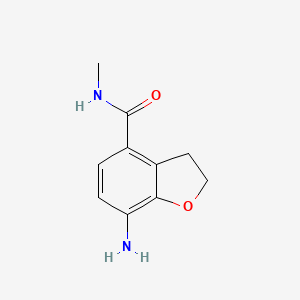
![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)

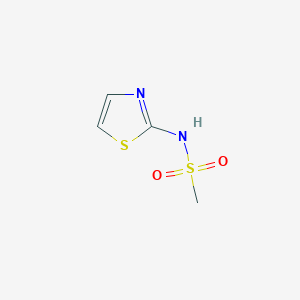
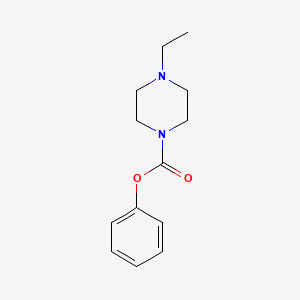
![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

